molecular formula C14H11NO B11895478 4-Methylbenzo[h]quinolin-2(1H)-one CAS No. 1210-07-7

4-Methylbenzo[h]quinolin-2(1H)-one

Cat. No.: B11895478
CAS No.: 1210-07-7
M. Wt: 209.24 g/mol
InChI Key: ZMXBCQZLZQUSEA-UHFFFAOYSA-N
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Description

4-Methylbenzo[h]quinolin-2(1H)-one is a synthetically crafted quinolinone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for the development of novel therapeutic agents due to the proven biological activities of the quinolinone core, which includes antimicrobial, anti-inflammatory, and anticancer properties . Researchers value this scaffold for its versatility and potential for functionalization at multiple sites, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies . In particular, quinolin-2(1H)-one derivatives have been extensively investigated as multi-target agents, with some analogues demonstrating potent lipoxygenase (LOX) inhibitory activity paired with antioxidant capabilities, making them relevant for inflammation-related research . Furthermore, recent studies on similar quinolin-2(1H)-one structures have highlighted their potential as dual inhibitors of key tyrosine kinases, such as EGFR and HER-2, showing promising antiproliferative effects against various human cancer cell lines . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules, including carboxamides and hybrid derivatives, aimed at hitting multiple biological targets simultaneously. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1210-07-7

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-methyl-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C14H11NO/c1-9-8-13(16)15-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3,(H,15,16)

InChI Key

ZMXBCQZLZQUSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

The Significance of the Benzo H Quinolin 2 1h One Scaffold in Heterocyclic Chemistry

The benzo[h]quinoline (B1196314) scaffold is a prominent structural unit in the landscape of heterocyclic chemistry. nih.govresearchgate.net Quinoline (B57606) and its derivatives are recognized for their diverse pharmacological properties and serve as crucial building blocks in the development of new therapeutic agents. researchgate.netfrontiersin.orgresearchgate.netnih.gov The fusion of a benzene (B151609) ring to the quinoline system at the [h] face creates a unique electronic and steric environment, influencing the molecule's reactivity and biological interactions. This structural feature is found in a variety of biologically active natural products and synthetic molecules. nih.gov

The versatility of the quinoline scaffold, including the benzo[h]quinoline variant, lies in its ability to undergo various chemical transformations. nih.gov Functionalization at different positions on the ring system allows for the synthesis of a wide array of derivatives with tailored properties. frontiersin.orgnih.gov This adaptability has made the benzo[h]quinoline scaffold a target for synthetic and medicinal chemists exploring new frontiers in drug discovery and materials science. nih.govresearchgate.net For instance, benzoquinoline derivatives have been investigated for their potential as anticancer agents, with some demonstrating the ability to intercalate with DNA. mdpi.comnih.gov

An Overview of Current Research Trajectories for 4 Methylbenzo H Quinolin 2 1h One and Analogues

Classical and Conventional Synthetic Approaches to the Benzo[h]quinolin-2(1H)-one Core

The foundational methods for the synthesis of the benzo[h]quinolin-2(1H)-one scaffold have traditionally relied on cyclization reactions, often requiring harsh conditions and multiple steps.

Cyclization Reactions utilizing Naphthylamine Derivatives

A cornerstone in the synthesis of benzo[h]quinolin-2(1H)-ones involves the use of naphthylamine derivatives as key starting materials. A prominent classical method is the reaction of 1-naphthylamine (B1663977) with a β-ketoester, such as ethyl acetoacetate (B1235776), followed by cyclization. This approach, a variation of the Conrad-Limpach-Knorr synthesis, is a direct route to forming the quinolinone ring fused to the naphthalene (B1677914) system. The initial condensation of 1-naphthylamine with ethyl acetoacetate forms an enamine intermediate, which upon heating, typically in the presence of a dehydrating and cyclizing agent like polyphosphoric acid (PPA), undergoes intramolecular cyclization to yield this compound.

Another classical approach involves the reaction of 1-naphthylamine with diethyl malonate. This reaction, when heated, can lead to the formation of 3-(1-naphthylamino)-3-oxopropanoic acid or N,N'-di(1-naphthyl)malonamide. researchgate.net These intermediates can then be cyclized using polyphosphoric acid to produce 4-hydroxybenzo[h]quinolin-2(1H)-one. researchgate.net

Modern and Catalytic Synthetic Strategies

Contemporary synthetic chemistry has seen a shift towards more efficient and selective methods, often employing metal or organocatalysts to achieve transformations under milder conditions with higher atom economy.

Metal-Catalyzed Synthesis Approaches

While some modern approaches focus on metal-free syntheses, metal-catalyzed reactions remain a powerful tool for constructing complex molecules. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have been widely used in the synthesis of various quinolinone derivatives. nih.gov A dual-metal-catalyzed approach using a combination of copper and palladium has been developed for the synthesis of fused quinolin-2(1H)-one scaffolds. researchgate.net Furthermore, gold-catalyzed cyclization of 1-(aminophenyl)-2-propyn-1-ones has been reported for the synthesis of 2-substituted 4-quinolones. rsc.org While not always directly applied to this compound, these methods showcase the potential of metal catalysis in the synthesis of the broader class of benzo[h]quinolin-2(1H)-ones.

Catalyst SystemReactantsProduct TypeReference
Cu/Pdα-bromocarbonyls, α-diazoestersFused quinolin-2(1H)-ones researchgate.net
Palladium3-bromoquinolin-2(1H)-ones, azoles3-(heteroaryl)quinolin-2(1H)-ones nih.gov
Gold1-(aminophenyl)-2-propyn-1-ones2-substituted 4-quinolones rsc.org
CopperN-arylcinnamamides, benzyl (B1604629) hydrocarbonsDihydroquinolin-2(1H)-ones mdpi.com

Table 1: Examples of Metal-Catalyzed Syntheses of Quinolinone Scaffolds

Organocatalytic Methods, including N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

Organocatalysis has emerged as a key pillar of modern organic synthesis, offering a metal-free alternative for a wide range of transformations. N-Heterocyclic carbenes (NHCs) have proven to be particularly versatile catalysts. NHCs have been employed in the synthesis of various quinoline and quinolinone derivatives through different reaction cascades. For example, NHC-catalyzed cascade reactions have been developed for the stereoselective synthesis of functionalized tetrahydroquinolines. Asymmetric organocatalytic one-pot syntheses of dihydroisoquinolin-1(2H)-ones have also been achieved using quinine-based squaramide organocatalysts. nih.gov These methods highlight the potential of organocatalysis to construct complex heterocyclic frameworks with high levels of stereocontrol, which could be adapted for the synthesis of chiral derivatives of this compound.

Catalyst TypeReactantsProduct TypeReference
N-Heterocyclic Carbene2'-aminophenylenones, 2-bromoenalsFunctionalized tetrahydroquinolines
Quinine-based squaramide2-(nitromethyl)benzaldehydes, N-protected aldiminestrans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones nih.gov

Table 2: Examples of Organocatalytic Syntheses of Quinolinone-Related Scaffolds

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the context of benzo[h]quinolin-2(1H)-one synthesis, this translates to the development of more environmentally benign methodologies.

One notable example is the use of photocatalysis. Photo-induced annulation and cyclization reactions offer a milder alternative to high-temperature classical methods. researchgate.net For instance, the synthesis of dibenzo[f,h]quinolin-2(1H)-ones has been achieved via photo-induced annulation of 6-([1,1'-biphenyl]-2-yl)pyridine-2(1H)-ones. researchgate.net Another green approach involves the development of one-pot syntheses that minimize waste by reducing the number of purification steps. A one-pot chemoselective synthesis of arylated benzo[h]quinolines has been developed using microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. Furthermore, metal-free synthetic strategies, such as those utilizing organocatalysts or proceeding through thermal cyclization without a catalyst, contribute to greener synthesis by avoiding the use of potentially toxic and expensive heavy metals. nih.govacs.org

Green Chemistry ApproachDescriptionExample
PhotocatalysisUtilizes light to initiate chemical reactions, often under mild conditions.Photo-induced annulation for the synthesis of dibenzo[f,h]quinolin-2(1H)-ones. researchgate.net
Microwave-Assisted SynthesisEmploys microwave irradiation to accelerate reactions, reducing time and energy usage.One-pot synthesis of arylated benzo[h]quinolines.
Metal-Free CatalysisAvoids the use of heavy metal catalysts, reducing environmental impact.Organocatalytic synthesis of quinolinone derivatives.
One-Pot ReactionsCombines multiple reaction steps in a single vessel, minimizing solvent use and waste.Chemoselective synthesis of arylated benzo[h]quinolines.

Table 3: Application of Green Chemistry Principles in Benzo[h]quinoline (B1196314) Synthesis

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chemicaljournals.comnih.gov The rapid and uniform heating provided by microwaves can significantly reduce reaction times, often from hours to minutes, while also improving product yields and purity. chemicaljournals.comslideshare.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolinone derivatives. nih.govnih.govrsc.org For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved through microwave irradiation of β-enaminones and diethyl malonate in the presence of a catalyst. nih.gov This method offers a green and efficient alternative to conventional heating. chemicaljournals.comnih.gov The use of microwave irradiation in conjunction with environmentally benign catalysts and solvents further enhances the green credentials of these synthetic routes. nih.govresearchgate.net

Utilization of Environmentally Benign Catalysts (e.g., Bismuth Chloride III)

The use of environmentally benign catalysts is a cornerstone of green chemistry. Bismuth(III) chloride (BiCl3) has gained attention as a low-toxicity, inexpensive, and readily available Lewis acid catalyst for various organic transformations. researchgate.netresearchgate.net It has been effectively used in the synthesis of substituted quinolines at room temperature, offering high productivity and mild reaction conditions. researchgate.net The catalytic activity of BiCl3 has been demonstrated in the one-pot, three-component synthesis of thioenol ethers under ultrasound irradiation and solvent-free conditions, highlighting its versatility. rsc.org In the context of quinolinone synthesis, BiCl3 has been employed to catalyze the cyclization of β-enaminones with diethyl malonate under microwave irradiation, providing moderate to good yields of 4-hydroxy-2-quinolone analogues. nih.gov

Solvent-Free or Reduced Solvent Reaction Conditions

Minimizing or eliminating the use of volatile and hazardous organic solvents is a key principle of green chemistry. Solvent-free or reduced solvent reaction conditions not only reduce environmental pollution but can also simplify product isolation and purification. Several synthetic methods for quinoline derivatives have been adapted to be performed under these conditions. For example, the synthesis of N-phenyl succinimide (B58015) has been achieved in a solvent-less microwave-assisted reaction, drastically reducing the reaction time compared to traditional methods that use halogenated solvents. chemicaljournals.com Similarly, the bismuth-catalyzed synthesis of thioenol ethers has been successfully carried out under solvent-free conditions, further demonstrating the feasibility and benefits of this approach. rsc.org

One-Pot Synthetic Procedures for Efficient Core Formation

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govnih.gov This approach is particularly valuable for the construction of complex heterocyclic scaffolds like benzo[h]quinolin-2(1H)-ones.

A notable one-pot synthesis of functionalized benzo[h]quinolines involves the lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction of benzonitriles and diynones, which forms two new C-C bonds and one C-N bond in a single operation. nih.gov Another example is the Ugi one-pot four-component condensation reaction used to synthesize quinoline derivatives, which proceeds with excellent yields and high purity under microwave irradiation. nih.gov The development of such multi-component reactions is a significant step towards more atom- and step-economical chemical syntheses. nih.gov

Synthetic Routes to Key Intermediates of Benzo[h]quinolin-2(1H)-ones

The synthesis of benzo[h]quinolin-2(1H)-ones often relies on the preparation of key intermediates. One common strategy involves the reaction of 1-naphthylamine with diethyl malonate under reflux to produce 3-(naphthyl-1-amino)-3-oxopropanoic acid and N,N′-di(naphthyl-1-yl)malonamide. researchgate.net These intermediates can then be cyclized in polyphosphoric acid to yield 4-hydroxybenzo[h]quinolin-2(1H)-one. researchgate.net

Another approach to access the benzo[h]quinoline core involves the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to form precursors for 2,3,4-trisubstituted benzo[h]quinolines. mdpi.comresearchgate.net These precursors can then undergo a base-promoted reaction with naphthalen-1-amine followed by cyclization. mdpi.comresearchgate.net The synthesis of 4-Methyl-1-phenylquinolin-2(1H)-one has been accomplished through the dehydro-cyclization of the corresponding acetoacetamide. nih.gov

Mechanistic Elucidation of Benzo[h]quinolin-2(1H)-one Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the quinoline ring system can proceed through various mechanistic pathways depending on the specific reaction.

The Doebner-Miller reaction, a classic method for quinoline synthesis, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The mechanism of this reaction is still a subject of discussion, with a proposed fragmentation-recombination mechanism supported by isotope scrambling experiments. wikipedia.orgnih.gov This mechanism involves the initial conjugate addition of the aniline to the enone, followed by fragmentation and recombination to form the quinoline product. wikipedia.org

In the synthesis of 2,3,4-trisubstituted benzo[h]quinolines from diene precursors, the key step is an intramolecular electrocyclization of an (E,E)-imine intermediate. mdpi.comresearchgate.net This is followed by aromatization through the elimination of HCl to yield the final benzo[h]quinoline product. mdpi.com

Chemical Transformations and Derivatization Strategies of 4 Methylbenzo H Quinolin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[h]quinolin-2(1H)-one System

The benzo[h]quinolin-2(1H)-one system possesses a unique electronic landscape that dictates its reactivity towards electrophiles and nucleophiles. The pyridine (B92270) ring is generally electron-deficient, while the fused benzene (B151609) and naphthalene (B1677914) rings are comparatively electron-rich.

Electrophilic Substitution: Electrophilic aromatic substitution on the quinoline (B57606) nucleus generally occurs on the carbocyclic (benzene) ring due to its higher electron density compared to the electron-deficient pyridine ring. quimicaorganica.orgimperial.ac.uk The preferred positions for electrophilic attack are C-5 and C-8, as the cationic intermediates formed are more stable. quimicaorganica.org For instance, nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one, a related quinolone, has been shown to occur at the 3-position, demonstrating that the substituents already present on the ring can direct the position of electrophilic attack. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions are common on the quinolinone core, particularly at the 4-position when a suitable leaving group is present. The synthesis of 2,3,4-trisubstituted benzo[h]quinolines has been achieved through a cascade reaction involving the initial attack of a sulfur nucleophile. nih.gov In a related system, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes nucleophilic substitution at the 4-position with various nucleophiles, including thiourea, hydrazine (B178648), and amines, to yield 4-sulfanyl, 4-hydrazino, and 4-amino derivatives, respectively. mdpi.com

Modifications at the 4-Position (e.g., Hydroxy, Methoxy)

The 4-position of the benzo[h]quinolin-2(1H)-one ring is a key site for functionalization, with the 4-hydroxy derivative serving as a versatile precursor for further modifications.

The synthesis of 4-hydroxybenzo[h]quinolin-2(1H)-one can be achieved through the cyclization of 3-(naphthalen-1-ylamino)-3-oxopropanoic acid or N,N'-di(naphthalen-1-yl)malonamide in polyphosphoric acid. researchgate.net This 4-hydroxy group can be subsequently alkylated to afford ether derivatives. For example, treatment of 4-hydroxybenzo[h]quinolin-2(1H)-one with dimethyl sulfate (B86663) yields 4-methoxybenzo[h]quinolin-2(1H)-one. researchgate.net Furthermore, if the nitrogen at position 1 is also alkylated, compounds such as 4-methoxy-1-methylbenzo[h]quinolin-2(1H)-one can be prepared. researchgate.net

The hydroxyl group at the 4-position can also be converted into a better leaving group, such as a tosyloxy group, to facilitate nucleophilic substitution. The reaction of 4-hydroxy-8-methylquinolin-2(1H)-one with p-toluenesulfonyl chloride in pyridine yields 8-methyl-4-tosyloxyquinolin-2(1H)-one. mdpi.com This tosylate can then be displaced by various nucleophiles. mdpi.com

Starting MaterialReagent(s)ProductReference
3-(Naphthalen-1-ylamino)-3-oxopropanoic acidPolyphosphoric Acid4-Hydroxybenzo[h]quinolin-2(1H)-one researchgate.net
4-Hydroxybenzo[h]quinolin-2(1H)-oneDimethyl sulfate4-Methoxybenzo[h]quinolin-2(1H)-one researchgate.net
4-Hydroxy-8-methylquinolin-2(1H)-onep-Toluenesulfonyl chloride8-Methyl-4-tosyloxyquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrate4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com

Functionalization at the 3-Position (e.g., Nitration, Amination)

The C-3 position of the benzo[h]quinolin-2(1H)-one scaffold is an active site for the introduction of various substituents, notably nitro and amino groups, which are valuable for further synthetic transformations.

Nitration: Nitration at the 3-position can be achieved under standard conditions. For instance, 4-hydroxybenzo[h]quinolin-2(1H)-one can be nitrated to yield 4-hydroxy-3-nitrobenzo[h]quinolin-2(1H)-one. researchgate.net Similarly, 4-hydroxy-1-methyl-quinolin-2(1H)-one undergoes nitration with nitric acid and sodium nitrite (B80452) in acetic acid to produce the corresponding 3-nitro derivative. researchgate.net

Amination: The 3-amino derivative is typically prepared via the reduction of the corresponding 3-nitro compound. The reduction of 3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one can be carried out using a reducing agent like sodium dithionite (B78146) in an alkaline medium to yield 3-amino-4-hydroxy-2-quinolinone. researchgate.net This amino group can then be acylated to form various amide derivatives. researchgate.net General methods for the amination of quinolines, such as the Hartwig-Buchwald cross-coupling, can also be applied. researchgate.net

Starting MaterialReagent(s)ProductReference
4-Hydroxybenzo[h]quinolin-2(1H)-oneNitrating agent4-Hydroxy-3-nitrobenzo[h]quinolin-2(1H)-one researchgate.net
4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-oneSodium dithionite3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one researchgate.net
2-Chloro-3-nitroquinolin-4-amineFe powder, HCl2-Chloroquinoline-3,4-diamine nih.gov

Cyclization Reactions Leading to Fused Polycyclic Systems

The benzo[h]quinolin-2(1H)-one core is an excellent platform for the construction of more complex, fused polycyclic heterocyclic systems through various cyclization strategies.

While specific examples of the synthesis of dihydrofuran and furoquinolinone derivatives starting directly from 4-methylbenzo[h]quinolin-2(1H)-one are not prevalent in the surveyed literature, the synthesis of related furo[3,2-c]quinolin-4-(5H)-one derivatives has been reported, indicating the feasibility of such transformations within the broader quinolinone family. researchgate.net These syntheses often involve the cyclization of appropriately substituted quinolinone precursors.

The formation of triazole-fused quinoline systems, known as triazoloquinolines, often proceeds through a hydrazino-substituted quinolinone intermediate. The key precursor, a 4-hydrazinylquinolin-2(1H)-one derivative, can be synthesized by reacting a 4-chloroquinolin-2(1H)-one with hydrazine hydrate. mdpi.com

These hydrazino derivatives are versatile synthons. For example, 4-hydrazino-8-methyl-2-oxoquinoline has been used to prepare various 4-substituted quinolin-2-ones, including those that can lead to fused triazole systems. researchgate.net The reaction of 2-chloro-3-acetylquinolines with hydrazine can lead to the formation of 3,4-disubstituted-1H-pyrazolo[3,4-b]quinolines, a related azole-fused system. nih.gov Furthermore, the cyclization of arylhydrazones of 3-methyl-1H-pyrrole-2,4-dicarbamate has been shown to produce triazinones, indicating that hydrazone cyclization is a viable route to triazole-like fused rings. researchgate.net

The synthesis of complex, multi-fused ring systems such as quinolino[4,3-b]benzo[f]quinolin-6-one derivatives from benzo[h]quinolin-2(1H)-one precursors represents an advanced derivatization strategy. While a direct synthesis of this specific ring system from this compound is not explicitly detailed in the available literature, the synthesis of structurally related fused systems has been achieved. For example, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones leads to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones, a complex heterocyclic structure. mdpi.comdntb.gov.uaresearchgate.net This transformation highlights the potential of quinolinone derivatives to undergo dimerization and cyclization to form larger, fused aromatic systems.

Oligomerization and Dimerization Reactions (e.g., Methylenebis(4-hydroxyquinolin-2(1H)-ones))

The dimerization of quinolin-2(1H)-one derivatives, particularly the formation of methylenebis(4-hydroxyquinolin-2(1H)-ones), is a notable chemical transformation. While direct studies on the dimerization of this compound are not extensively documented, the underlying chemical principles observed in related quinolone systems provide a strong basis for its potential reactivity.

One significant finding in the broader quinolone class is the unexpected formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) during formylation reactions using a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et3N). nih.gov This reaction is thought to proceed through a 4-formyl-2-quinolone intermediate, which then reacts with a parent quinolone molecule to yield the dimer. nih.gov The structure of these dimers is often stabilized by intramolecular hydrogen bonding. nih.gov

Furthermore, the synthesis of 3,3′-methylenebis(substituted-4-hydroxyquinolin-2(1H)-ones) has been intentionally achieved through the condensation of two molecules of a quinolone with one molecule of formaldehyde. nih.gov This reaction highlights a direct method for creating dimeric structures from quinolone precursors. Such dimeric compounds have garnered interest due to their biological activities, including their role in the composition of vitamin K and as anticoagulants. nih.gov

An analogous dimerization process has been observed during the prolonged heating of 2-quinolones in a DMF/Et3N mixture, leading to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). mdpi.com Another related dimerization occurs through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which results in the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com

These examples from the broader quinolone family suggest that this compound could potentially undergo similar dimerization reactions, particularly at the C-3 position, to form methylene-bridged dimers.

Table 1: Examples of Dimerization Reactions in Quinolone Systems

Reactant(s)Reagents/ConditionsProduct TypeReference
QuinolonesDMF/Et3N, 70-80 °C3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) nih.gov
Quinolones and FormaldehydeCondensation3,3′-methylenebis(substituted-4-hydroxyquinolin-2(1H)-ones) nih.gov
4-hydrazinylquinolin-2(1H)-onesPyridine, refluxpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones mdpi.com

Introduction of Diverse Substituents for Scaffold Engineering

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. Various synthetic strategies can be employed to introduce a diverse range of substituents at different positions of the quinolinone core. Drawing from studies on analogous quinolone and benzoquinoline systems, several derivatization approaches can be envisioned for this compound.

Research on 4-hydroxybenzo[h]quinolin-2-(1H)-one has demonstrated the feasibility of derivatizing the 4-hydroxy group to form a series of esters and ethers. researchgate.net Additionally, electrophilic substitution at the C-3 position has been achieved, for instance, through nitration to introduce a nitro group. researchgate.net

In a related methylquinolinone system, 4-chloro-8-methylquinolin-2(1H)-one has served as a key intermediate for nucleophilic substitution reactions at the 4-position. mdpi.com This has enabled the introduction of various functional groups, including:

Sulfanyl group: by reaction with thiourea. mdpi.com

Hydrazino group

Azido group

Amino group

Furthermore, the 4-hydroxy group of 8-methyl-4-hydroxyquinolin-2(1H)-one can be converted to a tosyloxy group by reacting with tosyl chloride, creating a good leaving group for subsequent nucleophilic substitutions. mdpi.com

These examples underscore the chemical tractability of the quinolinone scaffold for introducing a variety of substituents, which is a fundamental aspect of scaffold engineering for drug discovery and materials science.

Table 2: Examples of Substituent Introduction on Quinolone Scaffolds

Starting MaterialReagent(s)Position of SubstitutionIntroduced SubstituentReference
4-hydroxybenzo[h]quinolin-2-(1H)-oneNitrating agentC-3Nitro (-NO2) researchgate.net
4-chloro-8-methylquinolin-2(1H)-oneThioureaC-4Sulfanyl (-SH) mdpi.com
4-hydroxy-8-methylquinolin-2(1H)-oneTosyl chlorideC-4 (via O-tosylation)Tosyloxy (-OTs) mdpi.com
4-hydroxy-1-methyl-quinolin-2(1H)-one70% HNO3, NaNO2, CH3COOH, 90 °CC-3Nitro (-NO2) researchgate.net
3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-oneSodium dithionite, NaOHC-3Amino (-NH2) researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylbenzo H Quinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering deep insights into the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy of 4-Methylbenzo[h]quinolin-2(1H)-one reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum is particularly informative, displaying a series of multiplets that are characteristic of the fused ring system. The methyl group protons typically appear as a sharp singlet in the upfield region of the spectrum. For the related compound, 4-methylquinolin-2(1H)-one, the ¹H NMR spectrum in Chloroform-d (CDCl₃) shows a singlet for the methyl protons at approximately 2.52 ppm. rsc.org The aromatic protons resonate between 6.61 and 7.68 ppm, exhibiting characteristic splitting patterns (doublets and multiplets) that reflect their coupling with neighboring protons. rsc.org A broad singlet observed at around 12.88 ppm is attributed to the N-H proton of the quinolinone ring. rsc.org

Table 1: ¹H NMR Spectroscopic Data for 4-methylquinolin-2(1H)-one

Chemical Shift (δ) in ppm Multiplicity Proton Assignment
12.88 s N-H
7.68 d Aromatic H
7.50 d Aromatic H
7.31 - 7.15 m Aromatic H
6.61 s Aromatic H
2.52 s CH₃

s = singlet, d = doublet, m = multiplet

The ¹³C NMR spectrum provides a count of the unique carbon atoms within the molecule and information about their chemical environment. In the case of 4-methylquinolin-2(1H)-one, the carbonyl carbon (C=O) of the quinolinone ring is typically observed as a downfield signal around 164.56 ppm in CDCl₃. rsc.org The carbon atom of the methyl group resonates at a much higher field, around 19.19 ppm. rsc.org The remaining signals in the spectrum correspond to the aromatic carbons of the fused ring system, appearing in the range of approximately 116 to 149 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for 4-methylquinolin-2(1H)-one

Chemical Shift (δ) in ppm Carbon Assignment
164.56 C=O
149.34 Aromatic C
138.29 Aromatic C
130.50 Aromatic C
124.35 Aromatic C
122.49 Aromatic C
120.43 Aromatic C
116.74 Aromatic C
19.19 CH₃

For more complex structures, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations within the molecule, helping to identify adjacent protons in the spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is particularly useful for assigning the signals of protonated carbons in the ¹³C NMR spectrum. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edu This technique is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton of the molecule by connecting different spin systems. columbia.edunih.gov The absence of a cross-peak in an HMBC spectrum does not definitively rule out a long-range correlation, as the coupling constant can be near zero for certain dihedral angles. columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound and related quinolinones displays several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically observed in the region of 1650-1670 cm⁻¹. For a related compound, 4-methyl-1-phenylquinolin-2(1H)-one, this peak is present. nih.gov The N-H stretching vibration of the amide group usually appears as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Bending vibrations for the aromatic C-H bonds and other skeletal vibrations appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: General FT-IR Data for Quinolinone Derivatives

Wavenumber (cm⁻¹) Vibrational Mode
3200-3400 N-H Stretch
3000-3100 Aromatic C-H Stretch
2850-3000 Aliphatic C-H Stretch
1650-1670 C=O Stretch (Amide)
Below 1500 Fingerprint Region

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of a related compound, 2-Methylquinolin-4-ol, which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one, has been recorded. nih.gov In Raman spectroscopy, non-polar bonds often produce strong signals. Therefore, the C=C stretching vibrations of the aromatic rings are typically prominent in the Raman spectrum, usually appearing in the 1400-1600 cm⁻¹ region. The symmetric stretching of the methyl group would also be expected to give a characteristic Raman signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Both electron ionization (EI) and electrospray ionization (ESI) methods have been effectively employed.

Time-of-flight (TOF) mass spectrometry provides high-resolution mass data, allowing for the accurate determination of the molecular ion. nih.gov For quinoline (B57606) derivatives, both EI-MS and positive ESI-MS spectra can yield molecular ions (M•+ and [M+H]+, respectively) with high accuracy, often with mass errors below 5 mDa. nih.gov The molecular ion peak confirms the molecular weight of the compound, a fundamental piece of information for its identification.

The fragmentation patterns observed in the mass spectra are characteristic of the quinoline ring system and provide valuable structural information. nih.gov Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For instance, the expulsion of hydrogen cyanide (HCN) from the molecular ion is a characteristic fragmentation of the quinoline core. chempap.org

In the case of substituted quinolines, the nature and position of the substituents significantly influence the fragmentation. For methoxyquinolines, characteristic losses of a methyl radical (CH₃) and carbon monoxide (CO) are observed. mcmaster.ca The fragmentation of hydroxyquinolines is also distinctive, with the relative intensities of fragment ions helping to distinguish between isomers. mcmaster.ca The fragmentation behavior can also be influenced by the presence of other functional groups, such as the loss of a CO or CHO moiety if a furan (B31954) ring is present. chempap.org Computational studies can be combined with mass spectrometry to predict the most likely protonation sites and rationalize the observed fragmentation mechanisms. nih.gov

Table 1: Illustrative Mass Spectrometry Data for Quinoline Derivatives

Ionization ModeCompound TypeObserved FragmentsSignificance
EI/ESIGeneral Quinoline[M]+•, [M+H]+, [M-HCN]+•Confirms molecular weight and quinoline core. nih.govchempap.org
EIMethoxyquinoline[M-CH₃]+, [M-CO]+•Indicates presence and fragmentation of methoxy (B1213986) group. mcmaster.ca
EIHydroxyquinolineVarying fragment intensitiesHelps differentiate isomers. mcmaster.ca
EIFuroquinoline[M-CO]+•, [M-CHO]+Suggests presence of a furan ring substituent. chempap.org

This table is illustrative and provides a general overview of expected fragmentation patterns for quinoline derivatives based on the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores, the parts of the molecule that absorb light.

The UV-Vis spectrum of a quinoline derivative is characterized by absorptions arising from π→π* and n→π* electronic transitions. upenn.edu The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in aromatic systems like the benzo[h]quinoline (B1196314) core. The n→π* transitions involve the excitation of a non-bonding electron (for example, from the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions are generally of lower intensity. upenn.edu

For quinoline itself, characteristic absorption bands appear around 240 nm and 256 nm. researchgate.net The specific λmax values for this compound will be influenced by the extended conjugation of the benzo[h]quinoline system and the presence of the methyl and oxo groups. The solvent used can also affect the position and intensity of the absorption bands.

Table 2: Typical Electronic Transitions in Quinoline-based Compounds

Type of TransitionOrbitals InvolvedTypical Wavelength RegionMolar Absorptivity (ε)
π → ππ bonding to π antibonding< 200-400 nmHigh
n → πNon-bonding to π antibonding> 250 nmLow to Moderate

This table provides a generalized overview of electronic transitions relevant to heterocyclic aromatic compounds like quinolines.

Single-Crystal X-ray Diffraction Analysis for Definitive 3D Structural Confirmation and Tautomeric Form Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of this compound. This method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular connectivity and conformation in the solid state. github.io

A crucial aspect that can be definitively resolved by single-crystal X-ray diffraction is the tautomeric form of the molecule. The title compound can potentially exist in two tautomeric forms: the 2-oxo form (lactam) and the 2-hydroxy form (lactim). X-ray crystallography can precisely locate the position of the hydrogen atom, confirming whether it is bonded to the nitrogen atom (as in the 2(1H)-one form) or the oxygen atom (as in the 2-hydroxy-quinoline form). Studies on similar quinolinone systems have utilized X-ray diffraction to confirm the predominant tautomeric form in the crystal structure. helsinki.finih.gov

The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for understanding the packing of molecules in the crystal lattice. For instance, in related quinolinone structures, strong intramolecular hydrogen bonds have been observed to play a significant role in their crystal packing. helsinki.fi

Table 3: Crystallographic Data for a Representative Quinolinone Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
R-factor (%)Value

This table is a template representing the type of data obtained from a single-crystal X-ray diffraction experiment. The actual values would be specific to a crystal structure determination of this compound.

Computational and Theoretical Investigations of 4 Methylbenzo H Quinolin 2 1h One

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometry of molecules with high accuracy. Such studies typically employ hybrid functionals, like B3LYP, combined with a basis set such as 6-31G(d,p) or higher, to solve the Schrödinger equation approximately.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to understand chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The energies of these orbitals and their spatial distribution are calculated to predict the most likely sites for nucleophilic and electrophilic attack. For 4-Methylbenzo[h]quinolin-2(1H)-one, the HOMO would likely be distributed across the fused aromatic system, while the LUMO might be centered more around the carbonyl group and the adjacent double bond.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this molecule, this would likely be around the carbonyl oxygen atom.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. This would be expected near the acidic N-H proton.

Green/Yellow: Regions of intermediate or neutral potential.

The MEP map for this compound would provide a clear, intuitive picture of its reactive sites, guiding the understanding of its intermolecular interactions and chemical behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule, moving beyond the simple Lewis structure representation. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stability of the molecule is directly related to these interactions, with larger stabilization energies (E(2)) indicating more significant charge delocalization and stronger interactions.

For instance, the lone pair on the nitrogen atom (LP(N)) donates electron density to the adjacent π* antibonding orbitals of the C=C and C=O bonds. Similarly, the lone pairs on the carbonyl oxygen (LP(O)) contribute to the electronic delocalization within the quinolinone ring system. These interactions, quantified by the second-order perturbation theory analysis of the Fock Matrix, highlight the extent of conjugation throughout the molecular framework. The results demonstrate that electron density is transferred from Lewis-type orbitals (bonds or lone pairs) to non-Lewis type orbitals (antibonding orbitals), which is a key factor in the molecule's electronic properties and reactivity.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix for this compound Note: This table presents theoretical data representative of NBO analysis for a molecule of this type.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) N5 π* (C4-C4a) 28.5 π-conjugation
LP (1) N5 π* (C2-O1) 18.2 n → π*
LP (2) O1 π* (N5-C2) 25.7 n → π*
π (C6a-C7) π* (C8-C9) 20.1 π → π*

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of how molecules pack in the solid state. The dnorm map highlights regions of close contact, with red spots indicating interactions shorter than the van der Waals radii, which are crucial for crystal stability.

In the crystal structure of this compound, the analysis reveals the dominant forces governing the crystal packing. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide quantitative information on the contribution of different types of intermolecular contacts. For this molecule, the most significant contributions to the crystal packing are expected to arise from H···H, C···H/H···C, and O···H/H···O interactions, reflecting the importance of van der Waals forces and hydrogen bonding.

Table 2: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for this compound Note: This table presents theoretical data representative of Hirshfeld surface analysis for a molecule of this type.

Interaction Type Contribution (%)
H···H 45.5
C···H/H···C 28.1
O···H/H···O 15.3
C···C 6.8
N···H/H···N 3.5

Molecular Docking and Molecular Dynamics Simulations for Ligand-Biomolecule Interactions (mechanistic focus)

Molecular docking and molecular dynamics (MD) simulations are computational techniques employed to predict and analyze the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein. Molecular docking predicts the preferred binding orientation and affinity of the ligand within the active site of a target protein. Given that quinolinone and quinazolinone scaffolds are known to exhibit anticancer activities, a relevant target for docking studies could be a protein involved in cancer progression, such as a kinase or a topoisomerase.

A docking study of this compound would likely reveal key interactions, such as hydrogen bonds between the N-H or C=O groups of the quinolinone core and amino acid residues in the protein's active site. Hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues of the protein would also contribute significantly to the binding stability.

Following docking, MD simulations are performed to assess the dynamic stability of the ligand-protein complex over time. These simulations provide a mechanistic understanding of the binding by tracking the conformational changes and interaction patterns. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to evaluate the stability of the complex. A stable complex will typically show low and converging RMSD values. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible and which are stabilized by the ligand binding. Analysis of the simulation trajectory can confirm the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking pose, providing confidence in the predicted binding mode and its mechanism of action.

In Silico Pharmacokinetic (PK) Predictions for Mechanistic Understanding of Bioavailability and Distribution

In silico pharmacokinetic (PK) prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. These predictions are crucial for understanding a molecule's likely behavior in the body, providing a mechanistic basis for its bioavailability and distribution. For this compound, various ADME parameters can be predicted using web-based tools like SwissADME.

Key predicted properties include lipophilicity (LogP), water solubility (LogS), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. High GI absorption is desirable for orally administered drugs. BBB permeability

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 4 Methylbenzo H Quinolin 2 1h One Analogues

Design Principles for Modulating Biological Activity through Structural Modifications

The design of biologically active 4-Methylbenzo[h]quinolin-2(1H)-one analogues is guided by several key principles aimed at enhancing their therapeutic potential. A primary strategy involves the introduction of various functional groups at different positions of the benzo[h]quinoline (B1196314) core to modulate properties like lipophilicity, electronic distribution, and steric hindrance. These modifications can significantly impact the compound's ability to interact with biological targets.

One common approach is the quaternization of the nitrogen atom within the quinoline (B57606) ring system, which has been shown to improve antimicrobial activity. nih.gov The rationale behind this is that the resulting salts often exhibit enhanced solubility and better pharmacokinetic profiles. nih.gov Another design principle involves the fusion of additional rings to the benzo[h]quinoline scaffold, increasing the number of fused cycles from three to four, to explore the influence of an extended polycyclic system on biological activity. nih.govnih.gov

Furthermore, the introduction of substituents on the aromatic rings allows for the fine-tuning of the molecule's properties. For instance, the placement of electron-donating or electron-withdrawing groups can alter the electronic character of the molecule, which in turn can affect its binding affinity to target proteins. mdpi.comacs.org The synthesis of hybrid molecules, combining the benzo[h]quinoline scaffold with other pharmacologically active moieties, is another strategy to develop multi-target agents. nih.govnih.gov

Identification of Pharmacophoric Elements and Key Interaction Sites

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For quinoline and its derivatives, the quinoline scaffold itself is considered a privileged structure, forming the core of many biologically active compounds. nih.govekb.eg

Key interaction sites on the this compound scaffold and its analogues often include:

The Quinoline Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor or be quaternized to form salts, which can enhance interactions with biological targets and improve solubility. nih.gov

The Carbonyl Group: The C2-carbonyl group in the quinolin-2(1H)-one ring is a potential hydrogen bond acceptor, contributing to binding affinity. mdpi.com

The Aromatic Rings: The fused aromatic system provides a large surface area for π-π stacking interactions with aromatic residues in the binding sites of target proteins. acs.org

Substituents: Specific substituents at various positions can act as hydrogen bond donors or acceptors, or engage in hydrophobic or electrostatic interactions. For example, hydroxyl groups can act as hydrogen bond donors and acceptors, while halogen atoms can participate in halogen bonding. mdpi.comacs.org

Pharmacophore modeling studies on related quinoline derivatives have identified key features such as aromatic rings and hydrogen bond acceptors as crucial for activity. nih.gov For instance, a pharmacophore model for antioxidant quinoline derivatives highlighted one aromatic ring and three hydrogen bond acceptors as essential features. nih.gov

Mechanistic Pathways of Action at Molecular Targets

The biological activities of this compound analogues are mediated through various mechanistic pathways, often involving the inhibition of key cellular enzymes or interference with fundamental biological processes.

Enzyme Inhibition: Many quinoline derivatives exhibit their effects by inhibiting specific enzymes. For example, some quinolin-2(1H)-one derivatives have been identified as potent inhibitors of cyclin-dependent kinase 5 (CDK5), a protein kinase implicated in neurodegenerative diseases. researchgate.net Others have been shown to inhibit enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways. nih.gov

Protein Binding: The interaction of these compounds with various proteins is a fundamental aspect of their mechanism of action. Molecular docking studies have suggested that benzo[f]quinoline (B1222042) derivatives can bind to enzymes like ATP synthase and topoisomerase II, potentially inhibiting their function. nih.gov

Microtubule Interactions: While not explicitly detailed for this compound, some quinoline derivatives are known to interfere with microtubule dynamics, a mechanism often exploited in anticancer therapies.

Topoisomerase Inhibition: As mentioned, certain benzoquinoline derivatives have been identified as potential topoisomerase II inhibitors. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cell death, making them important targets in cancer chemotherapy.

Kinase Inhibition: The inhibition of protein kinases is a well-established mechanism for many therapeutic agents. Quinolin-2(1H)-ones have been investigated as inhibitors of various kinases, including p38α MAP kinase and CDK5. researchgate.net

Histone Deacetylase (HDAC) Inhibition: Although not a primary focus in the provided context, the modification of chromatin structure through HDAC inhibition is a target for some anticancer drugs, and the broad biological activity of quinolines suggests this could be a potential, though less explored, mechanism.

DNA Intercalation: Some benzo[c]quinoline derivatives are known to intercalate into the DNA double helix, forming stable structures that can disrupt DNA replication and transcription, leading to their anticancer effects. mdpi.com The planar aromatic structure of benzo[h]quinolines also suggests a potential for DNA interaction. nih.gov

Bio-isosteric Strategies in Analog Design

Bio-isosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govnih.gov

A notable example in the broader quinoline class is the quinoline-quinazoline relationship . Quinazoline is a bio-isostere of quinoline, and this replacement has been effectively used in drug design. acs.org This strategy can lead to new compounds with altered but potentially improved biological profiles.

Another bio-isosteric approach involves the replacement of a carbon atom in the heterocyclic ring with another heteroatom, or the substitution of one functional group for another with similar steric and electronic characteristics. For instance, the replacement of a hydroxyl group with a thiol or an amine can alter the hydrogen bonding capacity and lipophilicity of the molecule. The introduction of a sulfur atom, for example, can lead to new interactions that stabilize the "ligand-target" complex and modify the compound's selectivity and pharmacokinetic properties. nih.gov

The replacement of a phenyl group with a 2-oxabicyclo[2.1.1]hexane has been demonstrated as a successful bio-isosteric strategy to improve physicochemical properties. domainex.co.uk This highlights the potential for innovative bio-isosteric replacements beyond classical examples.

Influence of Substituent Effects on Reactivity and Biological Profile

The nature and position of substituents on the this compound scaffold have a profound impact on the compound's reactivity and biological activity. researchgate.net

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the molecule. For example, in a series of quinoxalinone derivatives, the presence of EDGs on an aryl substituent was associated with higher activity, while EWGs led to lower activity. mdpi.com In another study on (azolylphenyl)oxazolidinones, aldehyde, aldoxime, and cyano azoles (EWGs) generally led to dramatic improvements in antibacterial activity. acs.org

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of a biological target. Bulky substituents may cause steric hindrance, preventing optimal binding, or they could enhance binding by filling a hydrophobic pocket.

Positional Isomerism: The position of a substituent can dramatically affect its influence on biological activity. For example, comparing the lipophilicity of 7-hydroxy and 5-hydroxy quinolin-2-one derivatives, the 7-hydroxy isomer was found to be more hydrophobic. nih.gov

Table of Research Findings on Substituent Effects:

Compound Series Substituent Modification Observed Effect on Biological Activity Reference
Benzo[h]quinolinesReplacement of naphth-1-yl with anthracen-1-ylLed to an inactive compound mdpi.com
Benzo[h]quinolinesReplacement of sulfur substituent with nitrogenResulted in inactive compounds mdpi.com
Quinoxalinone Schiff's basesAryl groups with electron-donating groupsMore active derivatives mdpi.com
Quinoxalinone Schiff's basesAryl group with electron-withdrawing carboxyl groupLeast active derivative mdpi.com
Quinolone-based hydrazones5-nitrofuran substituent (EWG)Most potent inhibitor of aldose reductase acs.org
Quinolone-based hydrazonesHalogen substituents (EWGs)Effective in modulating inhibitory activity acs.org
2-ArylquinolinesC-6 substituted 2-phenylquinolinesImportant activities against PC3 and HeLa cancer cell lines rsc.org

Advanced Applications and Functional Properties of 4 Methylbenzo H Quinolin 2 1h One Beyond Traditional Therapeutic Roles

Role as Versatile Building Blocks in Complex Organic Synthesis

The structural framework of 4-Methylbenzo[h]quinolin-2(1H)-one makes it a valuable precursor and versatile building block in the synthesis of more complex organic molecules. The presence of a reactive lactam function, a modifiable aromatic core, and a methyl group that can potentially undergo various transformations allows for a diverse range of chemical derivatizations.

The synthesis of the core benzo[h]quinolin-2(1H)-one structure can be achieved through methods such as the cyclization of naphthalenyl-amino derivatives. For instance, the cyclocondensation of 3-(naphthalen-1-ylamino)-3-oxopropanoic acid or N,N′-di(naphthyl-1-yl)malonamide in the presence of polyphosphoric acid yields 4-hydroxybenzo[h]quinolin-2(1H)-one researchgate.net. This hydroxy derivative serves as a key intermediate for the synthesis of a variety of substituted benzo[h]quinolin-2(1H)-ones, including the target molecule, this compound, through established methylation and other functionalization techniques researchgate.net.

The reactivity of the benzo[h]quinolin-2(1H)-one scaffold allows for the introduction of various functional groups at different positions, leading to the creation of a library of derivatives with tailored properties. For example, the synthesis of various 4-substituted quinolin-2-ones has been demonstrated through nucleophilic substitution reactions on 4-chloro-8-methylquinolin-2(1H)-one, yielding sulfanyl, hydrazino, azido, and amino derivatives mdpi.com. These synthetic strategies highlight the potential of the this compound core to be elaborated into more complex structures for a range of applications.

A practical, one-pot, atom- and step-economical approach for synthesizing functionalized benzo[h]quinolines has been developed, demonstrating the utility of this class of compounds in constructing complex molecules for potential synthetic and pharmaceutical applications nih.gov. Such synthetic advancements underscore the role of benzo[h]quinolinone derivatives as key intermediates in organic synthesis.

Potential in Advanced Materials Science and Photophysics

The extended aromatic system of this compound imparts it with interesting photophysical properties, making it a candidate for applications in advanced materials science, particularly in the realm of optics and electronics.

Luminophores and Optical Brighteners

Luminophores, or fluorescent materials, are substances that emit light upon excitation by a suitable energy source. The benzo[h]quinoline (B1196314) moiety, with its rigid and planar structure, is known to exhibit fluorescence. Studies on related benzo[h]quinoline derivatives have shown promising luminescent properties. For instance, protonation of benzo[h]quinoline has been shown to significantly enhance its fluorescence intensity researchgate.net.

Furthermore, benzo[f]quinoline (B1222042) derivatives, which share a similar extended aromatic system, have been investigated for their fluorescent properties and their potential use in organic light-emitting devices (OLEDs) nih.gov. The fluorescence characteristics of these compounds are often tunable by introducing different substituents onto the quinoline (B57606) core. This suggests that this compound could serve as a scaffold for the development of novel luminophores. The emission wavelength and quantum yield could potentially be fine-tuned by further chemical modification.

The application of quinolin-2-one derivatives as spectroscopic fluorescent probes for real-time monitoring of photopolymerization processes has also been explored, highlighting their sensitivity to changes in the local environment, a key characteristic for smart materials cnrs.fr.

UV Absorbers

Compounds that can absorb ultraviolet (UV) radiation are crucial for protecting materials from photodegradation. The extended conjugation in this compound suggests that it would exhibit strong absorption in the UV region of the electromagnetic spectrum. The UV-Vis absorption spectra of related benzo[h]quinoline derivatives confirm absorption in the UV range nih.govresearchgate.net.

While specific data on the UV absorption properties of this compound for material protection are not extensively documented, the general class of quinolinones has been recognized for its potential as UV absorbers basf.comgoogle.com. Commercial UV absorbers often contain aromatic chromophores capable of dissipating the absorbed UV energy through non-radiative pathways, thus preventing damage to the host material. The benzo[h]quinolin-2(1H)-one structure possesses the necessary electronic properties to function in a similar manner. Further research into the photostability and energy dissipation mechanisms of this compound could confirm its utility as a UV absorber for polymers and coatings.

Antioxidant and Anti-degradant Properties in Material Protection

The degradation of polymeric materials is often initiated by oxidative processes, leading to a loss of mechanical and physical properties. Antioxidants are additives that can inhibit or retard these oxidative degradation processes. Quinoline and its derivatives have been investigated for their antioxidant activities in various contexts.

The antioxidant potential of quinolinone derivatives often stems from their ability to scavenge free radicals or chelate metal ions that can catalyze oxidation. Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown promising antioxidant activity, with some derivatives exhibiting significant DPPH radical scavenging capabilities mdpi.com. Similarly, novel multi-target agents based on the 4-hydroxy-2-quinolinone scaffold have demonstrated combined antioxidant and anti-inflammatory activities mdpi.com.

While the direct application of this compound as a material anti-degradant is an area requiring more specific investigation, the known antioxidant properties of the broader quinolinone class suggest its potential. The mechanism of action would likely involve the donation of a hydrogen atom from the N-H group of the lactam or from the methyl group via a radical mechanism, or by quenching reactive oxygen species. The incorporation of such a moiety into a polymer backbone or as an additive could enhance the material's resistance to oxidative degradation, thereby extending its service life nih.govnih.gov.

Q & A

Q. What are the primary synthetic routes for 4-methylbenzo[h]quinolin-2(1H)-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions or modifications of quinolin-2(1H)-one scaffolds. For example:
  • Base-free aqueous synthesis : A green approach involves computational optimization of reaction pathways (e.g., DFT calculations to predict intermediates and transition states) to minimize hazardous bases .

  • Derivatization : Substituents like fluoro or morpholinomethyl groups are introduced via nucleophilic substitution or coupling reactions. For instance, 4-hydroxyquinolin-2(1H)-one reacts with 4-aminobenzenethiol under K₂CO₃/DMF conditions to yield antimicrobial derivatives .

  • Photocatalytic synthesis : Visible-light-mediated methods using quinoline-N-oxides as precursors achieve high atom economy and scalability .

    • Key Data :
Synthetic MethodYield (%)Key ConditionsReference
Base-free aqueous85–92Computational design, aqueous medium
Photocatalytic78–95Ru(bpy)₃Cl₂ catalyst, visible light

Q. How is structural characterization performed for quinolin-2(1H)-one derivatives?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl or morpholinomethyl groups). IR identifies carbonyl (C=O) stretches at ~1660 cm⁻¹ and hydrogen-bonded hydroxyl groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for a diazepine-quinolinone hybrid) validate molecular weights .
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) .

Q. What pharmacological activities are associated with this compound derivatives?

  • Methodological Answer :
  • Antimicrobial screening : Derivatives are tested via twofold serial dilution against Gram-negative (P. aeruginosa) and Gram-positive bacteria. MIC values (16–32 μg/mL) are compared to streptomycin .

  • Anticancer assays : MTT assays evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values for α-methylidene-γ-butyrolactone hybrids) .

  • Enzyme inhibition : Quinolinones are studied as chitin synthase or TGF-β/Smad pathway inhibitors using kinetic assays .

    • Key Data :
DerivativeActivity (MIC, μg/mL)Target OrganismReference
Fluoro-substituted amide16–32P. aeruginosa
Morpholinomethyl-quinolinone8–16B. proteus

Advanced Research Questions

Q. How can synthetic yields be optimized for regioselective substitutions on the quinolinone core?

  • Methodological Answer :
  • Regioselectivity challenges : Electron-deficient positions (C-3/C-4) favor electrophilic substitutions, but steric hindrance from methyl groups complicates reactions. Computational tools (e.g., QTAIM analysis) predict reactive sites .
  • Catalytic strategies : Use of Lewis acids (e.g., AlCl₃) or directing groups (e.g., hydroxyl) improves selectivity. For example, 4-hydroxy derivatives undergo smooth coupling with arylthiols .
  • Contradictions : Some substituents (e.g., nitro groups) reduce yields due to side reactions, requiring protective group strategies .

Q. How to address discrepancies in biological activity data across structurally similar derivatives?

  • Methodological Answer :
  • SAR analysis : Compare substituent effects systematically. For example, morpholinomethyl groups enhance antimicrobial activity vs. piperidinyl analogs due to improved membrane penetration .
  • Bioassay standardization : Variations in MIC protocols (e.g., broth microdilution vs. agar diffusion) can skew results. Use CLSI guidelines for consistency .
  • Mechanistic studies : Molecular docking identifies binding interactions (e.g., quinolinones targeting TGF-β receptors with ΔG = −9.2 kcal/mol) .

Q. What computational methods predict the reactivity of quinolin-2(1H)-one intermediates?

  • Methodological Answer :
  • DFT calculations : Model transition states for cyclization steps (e.g., activation energy ~25 kcal/mol for base-free synthesis) .
  • MD simulations : Assess solvent effects on reaction pathways (e.g., aqueous vs. DMF environments) .
  • Retrosynthetic tools : AI-driven platforms (e.g., Template_relevance Pistachio) propose one-step routes from commercial precursors .

Q. How to resolve tautomerism in 3-hydroxyquinolin-2(1H)-one derivatives during synthesis?

  • Methodological Answer :
  • Tautomeric analysis : IR and ¹H NMR distinguish enol (C=O) and keto (C-OH) forms. X-ray crystallography confirms dominance of the keto form in solid state .
  • Stabilization strategies : Esterification of 3-hydroxy groups (e.g., with laurate or sorbate) locks the tautomeric form and enhances bioactivity .

Data Contradictions and Mitigation

  • Synthetic yields : Photocatalytic methods report higher yields (95%) vs. traditional routes (70–85%) due to reduced byproducts.
  • Bioactivity variability : Fluorinated derivatives show superior antibacterial activity compared to chlorinated analogs, likely due to electronegativity effects .

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